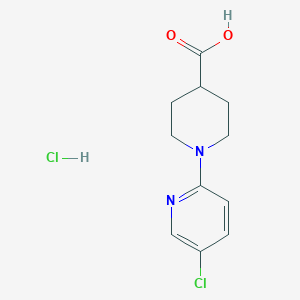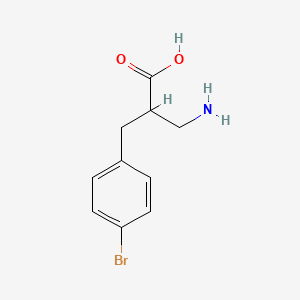
Acide 2-aminométhyl-3-(4-bromophényl)propanoïque
Vue d'ensemble
Description
2-Aminomethyl-3-(4-bromophenyl)propionic acid is an organic compound with the molecular formula C10H12BrNO2. It is a derivative of phenylalanine, an essential amino acid, and contains a bromine atom on the phenyl ring, which makes it a useful intermediate in organic synthesis.
Applications De Recherche Scientifique
2-Aminomethyl-3-(4-bromophenyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be employed in the study of protein interactions and enzyme activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
It is common for such compounds to interact with various enzymes, receptors, or proteins within the body, which then mediate their effects .
Mode of Action
It is known that the compound contains a bromophenyl group, which can potentially undergo reactions at the benzylic position . This could influence its interaction with its targets.
Biochemical Pathways
The incorporation of a single β-amino acid moiety in a highly amyloidogenic peptide sequence resulted in the complete inhibition of amyloid fibril formation . This suggests that the compound may have a role in modulating protein folding and aggregation pathways.
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual elimination .
Result of Action
Based on its potential to inhibit amyloid fibril formation, it could have implications in diseases characterized by protein misfolding and aggregation .
Action Environment
The action of 2-Aminomethyl-3-(4-bromophenyl)propionic acid can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound is stored at room temperature, suggesting that it is stable under normal environmental conditions .
Analyse Biochimique
Biochemical Properties
2-Aminomethyl-3-(4-bromophenyl)propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules. For instance, it may interact with enzymes involved in amino acid metabolism, potentially inhibiting or activating their functions. These interactions can lead to changes in the enzyme’s activity, affecting the overall metabolic pathways in which they are involved .
Cellular Effects
2-Aminomethyl-3-(4-bromophenyl)propionic acid has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may alter metabolic pathways by interacting with key enzymes, thereby impacting the production and utilization of cellular energy .
Molecular Mechanism
The molecular mechanism of 2-aminomethyl-3-(4-bromophenyl)propionic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific sites on enzymes, altering their conformation and activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Furthermore, 2-aminomethyl-3-(4-bromophenyl)propionic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-aminomethyl-3-(4-bromophenyl)propionic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to 2-aminomethyl-3-(4-bromophenyl)propionic acid can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-aminomethyl-3-(4-bromophenyl)propionic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of 2-aminomethyl-3-(4-bromophenyl)propionic acid may result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-Aminomethyl-3-(4-bromophenyl)propionic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in amino acid metabolism and energy production. The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. These interactions can have downstream effects on cellular energy balance and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of 2-aminomethyl-3-(4-bromophenyl)propionic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 2-aminomethyl-3-(4-bromophenyl)propionic acid can influence its activity and function, as its accumulation in specific tissues or organelles may enhance or inhibit its effects .
Subcellular Localization
The subcellular localization of 2-aminomethyl-3-(4-bromophenyl)propionic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other organelles, where it can interact with target biomolecules and exert its effects. The localization of 2-aminomethyl-3-(4-bromophenyl)propionic acid can impact its activity and function, as its presence in specific subcellular regions may enhance its interactions with target molecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various methods, including the following:
Bromination of 2-aminomethyl-3-phenylpropionic acid: This involves the selective bromination of the phenyl ring at the para-position.
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 2-aminomethyl-3-phenylpropionic acid with a bromobenzene derivative in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving the bromination of phenylalanine derivatives and subsequent purification steps to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminomethyl-3-(4-bromophenyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed:
Oxidation: Amines and amine oxides.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
3-(4-bromophenyl)-N-(3-methoxyphenyl)-2-propenamide
2-aminomethyl-3-phenylpropionic acid
3-(4-bromophenyl)propionic acid
Propriétés
IUPAC Name |
2-(aminomethyl)-3-(4-bromophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-4,8H,5-6,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIMDBLWVUDOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CN)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674212 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910443-87-7 | |
| Record name | 2-(Aminomethyl)-3-(4-bromophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



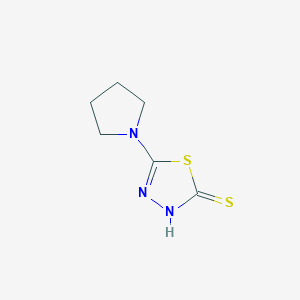
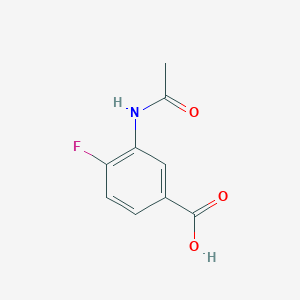
![1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride](/img/structure/B1522193.png)
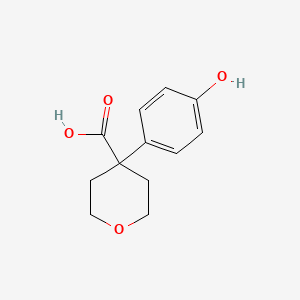
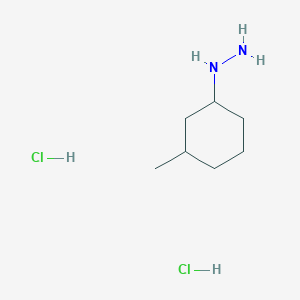
![6-Bromo-8-methoxy-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1522199.png)
amine hydrochloride](/img/structure/B1522201.png)

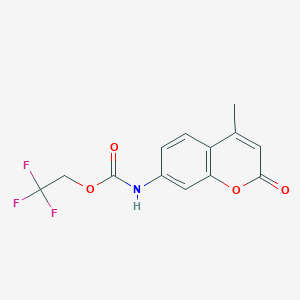

![3,3-Dimethyl-8-oxa-2,4,5-triazatricyclo[7.4.0.0^{2,6}]trideca-1(9),5,10,12-tetraene hydrochloride](/img/structure/B1522206.png)
![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1522208.png)
